molecular formula C27H30O16 B1256050 Isoorientin 7-glucoside CAS No. 35450-86-3

Isoorientin 7-glucoside

Cat. No. B1256050
CAS RN: 35450-86-3
M. Wt: 610.5 g/mol
InChI Key: OQKYVRDRDIXQMK-UHFFFAOYSA-N
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Description

Isoorientin 7-glucoside is a glycosylated flavonoid . It is a chemical flavonoid-like compound and is the luteolin-6-C-glucoside . It has been found in Chinese herbs and foods such as He Shou Wu, rooibos tea, corn, and buckwheat .


Molecular Structure Analysis

The molecular formula of Isoorientin 7-glucoside is C27H30O16 . Its average mass is 610.518 Da and its monoisotopic mass is 610.153381 Da .

Scientific Research Applications

Metabolic Complications Amelioration

Isoorientin, a natural C-glucosyl flavone, has shown significant potential in ameliorating a variety of metabolic complications. Research highlights its strong antioxidant and anti-inflammatory properties, which are crucial in managing issues like hyperglycemia, hyperlipidemia, and insulin resistance. The review by Ziqubu et al. (2020) provides comprehensive insights into isoorientin's therapeutic effects in improving human health, particularly in diabetes, obesity, and insulin resistance, including its effective doses and molecular mechanisms (Ziqubu et al., 2020).

Impact on Growth Performance and Gut Microbiota

Isoorientin has been demonstrated to positively influence the growth performance and gut microbiota of mice. Yuan et al. (2018) found that isoorientin enhances food intake, body weight gain, and improves the digestibility of proteins and energy utilization in mice. Additionally, it showed no adverse effects on hepatic and renal functions and effectively inhibited the growth of certain pathogenic bacteria in the gut (Yuan et al., 2018).

Effect on Uterine Smooth Muscle

Research by Afifi et al. (1999) explored the impact of isoorientin on uterine smooth muscle. The study found that isoorientin can inhibit the amplitude and frequency of phasic contractions in rat and guinea-pig uteri, without affecting other organs like the aorta, ileum, or trachea (Afifi et al., 1999).

Anticancer Activities

Isoorientin also exhibits significant anti-cancer properties. A study focused on pancreatic cancer cells revealed that isoorientin induces apoptosis, decreases invasiveness, and downregulates vascular endothelial growth factor expression by activating the AMP-activated protein kinase signaling pathway (Ye et al., 2016).

Insulin Resistance Reversal in Adipocytes

Alonso-Castro et al. (2012) investigated the effects of isoorientin on insulin resistance. The study found that isoorientin activates the insulin signaling pathway in adipocytes and reverses insulin resistance caused by TNF-α. This suggests its potential as an antidiabetic agent (Alonso-Castro et al., 2012).

Synthesis and Chemical Analysis

Kumazawa et al. (2000) reported an effective synthesis method for isoorientin. This study provides insights into the chemical processes involved in synthesizing this flavone, which could be critical for its application in various fields (Kumazawa et al., 2000).

Mechanism of Action

Isoorientin 7-glucoside has been found to downregulate the expression of the main transcription factor for osteoclast differentiation by inhibiting MAPK and PI3K/AKT1 signaling pathways . It also exhibits protective effects in OVX-induced bone loss rats .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKYVRDRDIXQMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoorientin 7-glucoside

CAS RN

35450-86-3
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 242 °C
Record name Isoorientin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033824
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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